

An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-amino-2-iodobenzoate

Cat. No.: B1428917

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-iodobenzoate (CAS 1065102-79-5) is a strategically important bifunctional aromatic compound, serving as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an activating amino group, a reactive iodo moiety, and an ester, makes it a highly valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions for drug discovery and material science. Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the practical knowledge required for its effective utilization.

Chapter 1: Introduction to Methyl 5-amino-2-iodobenzoate

Methyl 5-amino-2-iodobenzoate is a substituted aniline derivative whose value is derived from its distinct reactive sites. The ortho-ido substituent is an excellent leaving group, particularly in transition metal-catalyzed reactions, while the meta-amino group can be readily functionalized or used to modulate electronic properties. This combination allows for sequential and site-selective modifications, a crucial strategy in multi-step synthesis.

Chemical Identity

Identifier	Value
CAS Number	1065102-79-5 [1]
IUPAC Name	methyl 5-amino-2-iodobenzoate
Molecular Formula	C ₈ H ₈ INO ₂ [1]
Molecular Weight	277.06 g/mol [1]
InChI Key	MZYYAXWPUHHYDZ-UHFFFAOYSA-N
SMILES	O=C(OC)C1=CC(N)=CC=C1I [1]

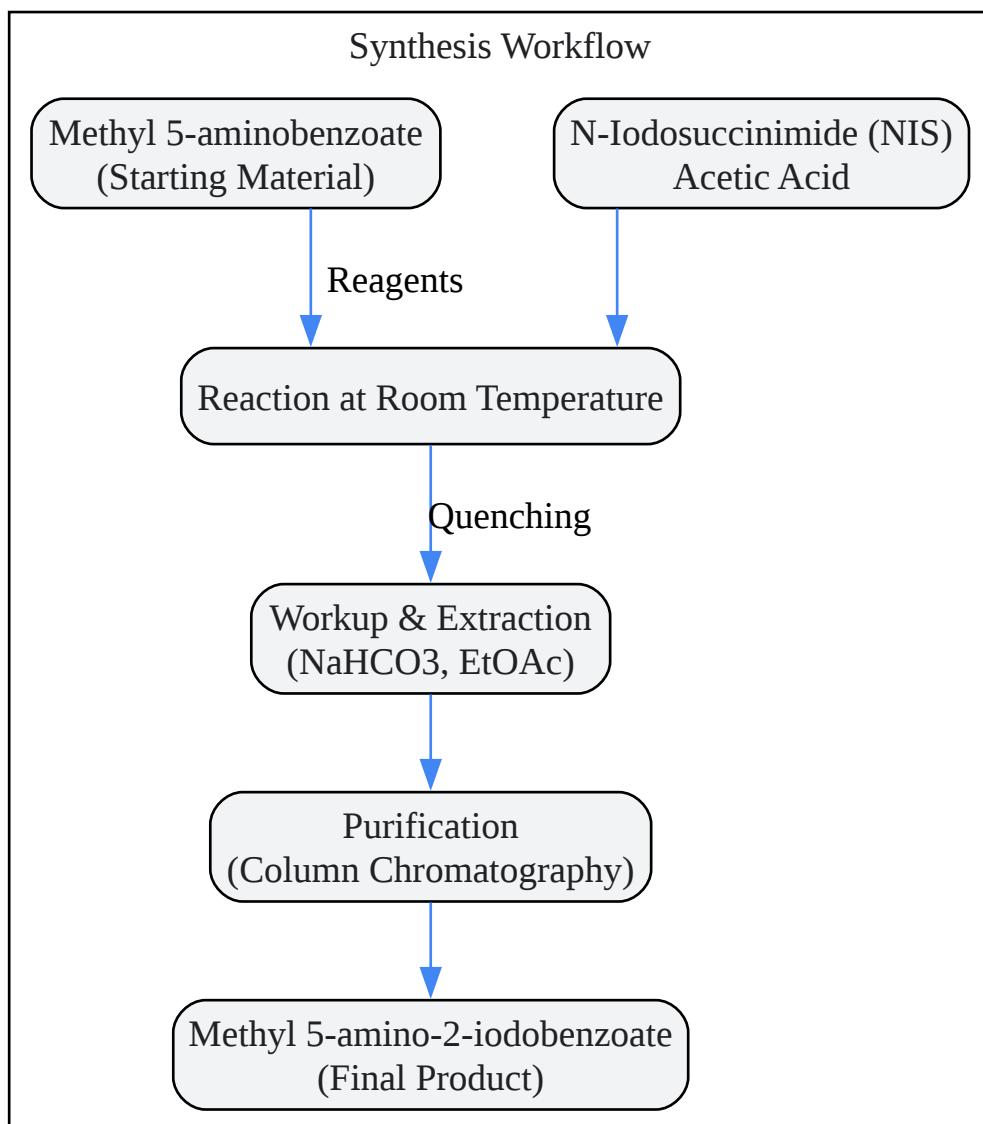
Physicochemical Properties

This compound is typically a liquid or a solid with a low melting point, depending on purity. It is crucial to store it under recommended conditions to maintain its stability.

Property	Value	Source
Physical Form	Liquid	
Purity	≥98%	
Storage Temperature	2-8°C, sealed in dry, dark place	

Significance in Medicinal Chemistry and Organic Synthesis

The significance of **Methyl 5-amino-2-iodobenzoate** lies in its bifunctional nature, which provides multiple reactive sites for building complex molecules.[\[2\]](#) The carbon-iodine bond is particularly susceptible to oxidative addition in palladium catalytic cycles, making it a prime substrate for a wide array of cross-coupling reactions.[\[2\]](#)[\[3\]](#) These reactions are foundational in modern drug discovery for creating new carbon-carbon and carbon-heteroatom bonds.[\[2\]](#) The amino group offers a secondary, distinct point for modification, such as acylation or alkylation, allowing for the synthesis of diverse chemical libraries for screening.[\[2\]](#) This strategic


placement of functional groups makes it an invaluable precursor for novel bioactive compounds in medicinal chemistry and functional materials in material science.[2][4]

Chapter 2: Synthesis and Characterization

While commercially available from various suppliers, understanding the synthesis of **Methyl 5-amino-2-iodobenzoate** provides insight into potential impurities and reaction byproducts. The most common route involves the direct iodination of a methyl 5-aminobenzoate precursor.

Generalized Synthetic Workflow

The synthesis typically involves the electrophilic iodination of methyl 5-aminobenzoate. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. As the para position is blocked, iodination occurs at one of the ortho positions. N-Iodosuccinimide (NIS) in an acidic medium like acetic acid is a common and effective iodinating agent for this transformation.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **Methyl 5-amino-2-iodobenzoate**.

Step-by-Step Synthesis Protocol

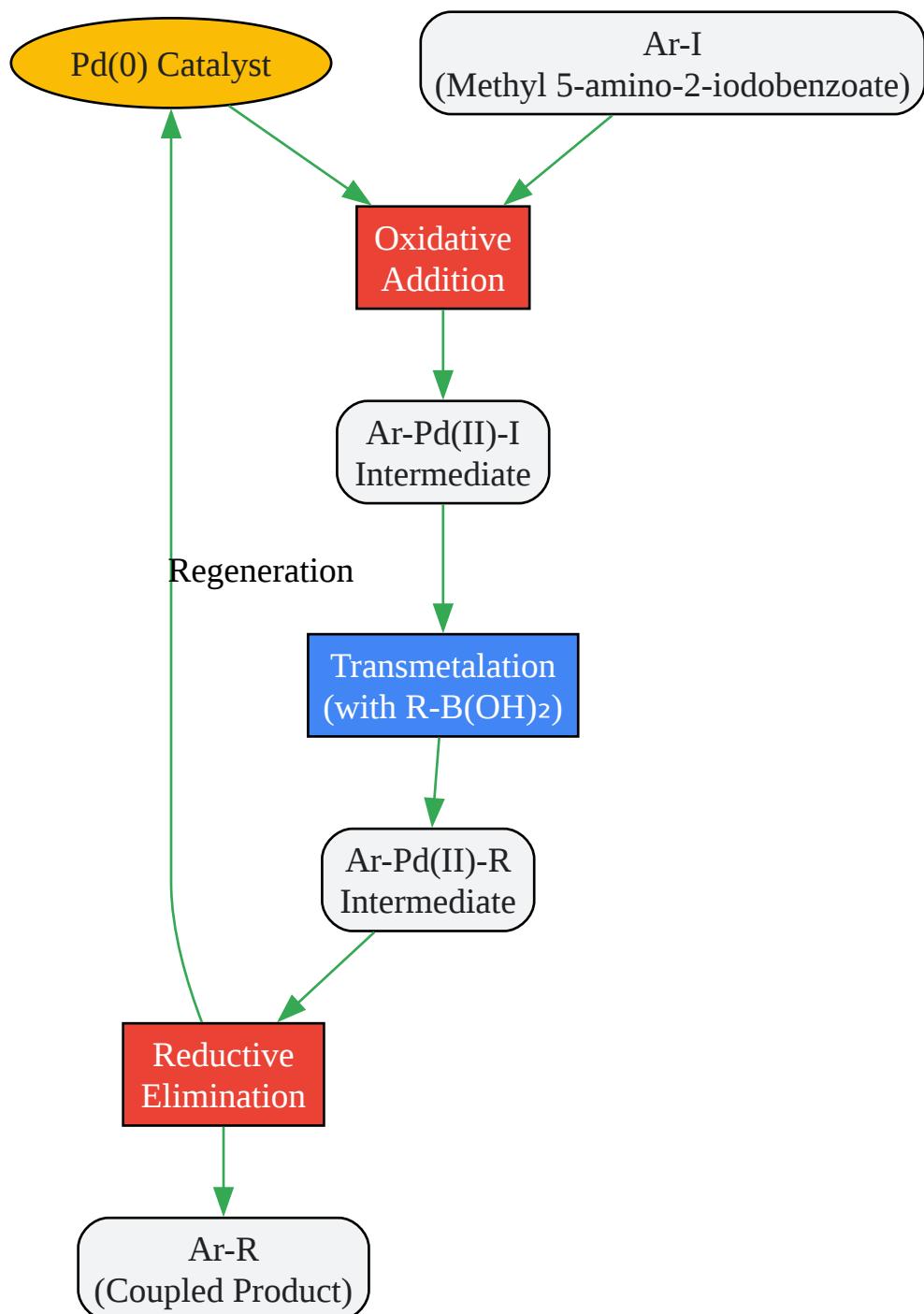
This protocol is adapted from a general procedure for the iodination of substituted anilines.[5]

- Dissolution: Dissolve the starting material, methyl 5-aminobenzoate, in concentrated acetic acid in a round-bottom flask.

- Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) portion-wise to the solution while stirring. The reaction is typically run at or slightly above room temperature.
- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Once complete, carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate.
- Washing: Wash the combined organic layers with brine to remove residual water and salts.
- Drying and Concentration: Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.^[5]
- Purification: Purify the crude product using column chromatography on silica gel to obtain the final, high-purity **Methyl 5-amino-2-iodobenzoate**.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.


- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide definitive structural confirmation. Spectroscopic data for this compound is available in chemical databases for comparison.^[6]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful iodination.
- Infrared (IR) Spectroscopy: Shows characteristic peaks for the amine (N-H stretch), ester (C=O stretch), and aromatic functionalities.

Chapter 3: Core Applications in Drug Discovery and Synthesis

The true utility of **Methyl 5-amino-2-iodobenzoate** is realized in its application as a versatile synthetic intermediate.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl iodides are highly reactive substrates for palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step. This makes the compound an ideal partner for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.[\[2\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki Coupling

The Suzuki coupling reaction forms a new carbon-carbon bond between the aryl iodide and a boronic acid derivative.

- Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **Methyl 5-amino-2-iodobenzoate**, the desired arylboronic acid (1.1 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water.
- Heating: Heat the reaction mixture to a temperature between 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude solid or oil via column chromatography or recrystallization to yield the biaryl product.

The ability to perform these coupling reactions makes the title compound a key building block for synthesizing complex scaffolds found in many pharmaceutical agents.^{[4][7]}

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

Hazard Identification

Methyl 5-amino-2-iodobenzoate is classified as hazardous. Users must consult the Safety Data Sheet (SDS) before handling.^[8]

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation mark)
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P280, P301+P312, P302+P352, P305+P351+P338

Laboratory Handling and PPE

- Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear safety glasses with side-shields or goggles.[\[8\]](#)[\[9\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[\[8\]](#)
 - Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[\[8\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.
- Stability: The compound is stable under recommended storage conditions.[\[8\]](#)
- Incompatibilities: Avoid strong oxidizing agents and strong bases.[\[8\]](#)

Chapter 5: Future Outlook

Methyl 5-amino-2-iodobenzoate will likely remain a valuable tool in synthetic chemistry. Its utility will continue to expand as new cross-coupling methodologies are developed. Its application in the synthesis of novel organic electronic materials, specialized polymers, and agrochemicals represents a growing area of research beyond its traditional role in pharmaceuticals.^{[3][7][10]} The strategic placement of its functional groups ensures its continued relevance for creating complex and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appchemical.com [appchemical.com]
- 2. Methyl 5-amino-2-iodobenzoate | 1065102-79-5 | Benchchem [benchchem.com]
- 3. nbino.com [nbino.com]
- 4. chemimpex.com [chemimpex.com]
- 5. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 6. Methyl 5-aMino-2-iodobenzoate(1065102-79-5) 1H NMR spectrum [chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.com [fishersci.com]
- 10. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-amino-2-iodobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1428917#methyl-5-amino-2-iodobenzoate-cas-1065102-79-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com